3,8-Dimethyl-1,2-naphthoquinone chemical structure and properties
3,8-Dimethyl-1,2-naphthoquinone chemical structure and properties
An In-depth Technical Guide to 3,8-Dimethyl-1,2-naphthoquinone: Structure, Properties, and Therapeutic Potential
Introduction
Naphthoquinones represent a significant class of naturally occurring and synthetic compounds built upon the naphthalene skeleton. Their versatile chemical scaffold and rich redox chemistry have positioned them as privileged structures in medicinal chemistry.[1][2] These molecules are integral to various biological processes, including electron transport, and exhibit a wide spectrum of pharmacological effects, such as antimicrobial, anti-inflammatory, and potent anticancer activities.[2][3]
This guide provides a detailed technical overview of a specific member of this class: 3,8-Dimethyl-1,2-naphthoquinone . As an ortho-quinone, its unique electronic and structural characteristics distinguish it from the more commonly studied 1,4-naphthoquinones. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and explore its potential applications in drug discovery, grounding our discussion in established chemical principles and citing relevant literature.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Chemical Structure and Identifiers
3,8-Dimethyl-1,2-naphthoquinone is a tricyclic aromatic dione. The core structure consists of a naphthalene ring system, with two ketone groups at positions 1 and 2, and two methyl groups at positions 3 and 8.
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IUPAC Name: 3,8-dimethylnaphthalene-1,2-dione[4]
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Molecular Formula: C₁₂H₁₀O₂[4]
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CAS Number: 207597-36-2[4]
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Synonyms: O-Hibiscanone, NSC650935[4]
The placement of the methyl groups influences the molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. The ortho-quinone arrangement is particularly reactive compared to its 1,4-naphthoquinone isomers.
Physicochemical Data
The following table summarizes the key computed and experimental properties of 3,8-Dimethyl-1,2-naphthoquinone. Such data is critical for designing experimental protocols, including solvent selection for synthesis, purification, and biological assays.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [PubChem CID: 373912][4] |
| Monoisotopic Mass | 186.068079557 Da | [PubChem CID: 373912][4][5] |
| Appearance | Expected to be a colored (yellow to red) solid | [General Naphthoquinone Properties][6][7] |
| XLogP3 | 2.2 | [PubChem CID: 373912][4] |
| Hydrogen Bond Donors | 0 | [PubChem CID: 373912][4] |
| Hydrogen Bond Acceptors | 2 | [PubChem CID: 373912][4] |
| Polar Surface Area | 34.14 Ų | [PubChem CID: 373912][4] |
Note: XLogP3 is a computed value indicating lipophilicity. A value of 2.2 suggests moderate lipophilicity and likely good membrane permeability.
Spectroscopic Profile
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the known structure of 3,8-Dimethyl-1,2-naphthoquinone, the following spectral characteristics are anticipated:
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¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the naphthalene ring. Two distinct singlets would be expected in the aliphatic region (approx. 2.0-2.5 ppm) for the two non-equivalent methyl groups at the C3 and C8 positions.
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¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (C=O) in the downfield region (approx. 180-185 ppm).[8] Signals for the sp² hybridized carbons of the aromatic ring and the quinone system would also be present, along with two distinct signals for the methyl group carbons.[9]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the region of 1650-1700 cm⁻¹, which are characteristic of the C=O stretching vibrations of the dione moiety.[10] Additional bands corresponding to C=C stretching of the aromatic rings would appear around 1500-1600 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (186.21). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₂H₁₀O₂).[5]
Synthesis and Characterization Workflow
Proposed Synthetic Pathway
The proposed pathway involves the oxidation of a custom precursor, 1-amino-3,8-dimethylnaphthalen-2-ol, using a mild oxidizing agent like ferric chloride. This choice of oxidant is crucial as it is effective at low temperatures and minimizes over-oxidation or degradation of the sensitive ortho-quinone product.[7]
Caption: Proposed workflow for the synthesis of 3,8-Dimethyl-1,2-naphthoquinone.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis and purification should yield a product whose spectroscopic data matches the expected profile.
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Preparation of Oxidizing Agent:
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Dissolve ferric chloride hexahydrate (FeCl₃·6H₂O, ~2.2 equivalents) in a minimal mixture of concentrated hydrochloric acid and water with gentle heating.
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Cool the solution to room temperature and then chill thoroughly with ice. This ensures the oxidation reaction is rapid but controlled.
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Filter the solution by suction to remove any insoluble impurities.
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Dissolution of Precursor:
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In a large round-bottomed flask, suspend the precursor, 1-amino-3,8-dimethylnaphthalen-2-ol hydrochloride (1 equivalent), in dilute aqueous HCl (e.g., 0.05 M).
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Warm the mixture to approximately 35°C and shake vigorously to achieve rapid and complete dissolution. This step must be performed quickly to prevent degradation of the aminonaphthol.[7]
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Oxidation Reaction:
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To the rapidly stirred precursor solution, add the cold ferric chloride solution all at once.
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Vigorous mixing is essential to ensure homogenous reaction conditions. The product, 3,8-Dimethyl-1,2-naphthoquinone, should precipitate immediately as a fine, colored solid.[7]
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Workup and Purification:
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Collect the precipitate on a Büchner funnel via suction filtration.
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Wash the filter cake thoroughly with cold deionized water to remove residual acid and iron salts.
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For a more complete wash, resuspend the solid in a large volume of water, stir for several minutes, and filter again.
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Dry the purified product at room temperature in a desiccator, away from direct light and acid fumes, to prevent decomposition.
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Characterization:
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Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 1.3 (NMR, IR, MS) and by measuring its melting point.
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Biological Activity and Therapeutic Potential
The naphthoquinone scaffold is a well-established pharmacophore with a diverse range of biological activities, primarily stemming from its redox properties.[1][2]
General Mechanism of Action
Naphthoquinones exert their biological effects through several mechanisms:
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Redox Cycling and Oxidative Stress: They can undergo one-electron reduction to form semiquinone radicals. In the presence of molecular oxygen, these radicals can be re-oxidized to the parent quinone, generating reactive oxygen species (ROS) such as superoxide anions.[2][10] This induction of oxidative stress can trigger apoptosis in cancer cells.
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Alkylation of Nucleophiles: The electrophilic nature of the quinone ring makes it susceptible to Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This can lead to the inactivation of critical enzymes and disruption of cellular signaling pathways.[2]
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Interference with Electron Transport: As quinones, these molecules can interfere with biological electron transport chains, disrupting cellular respiration and energy production.[11]
Numerous synthetic naphthoquinone derivatives have been developed as anticancer agents, with some advancing to clinical trials.[12] Their ability to target multiple pathways in cancer cells makes them promising candidates for drug development.[3][13][14]
Potential Signaling Pathway Modulation
Given the known mechanisms of naphthoquinones, 3,8-Dimethyl-1,2-naphthoquinone could potentially induce apoptosis in cancer cells by modulating key signaling pathways. The generation of ROS is a common upstream event that can activate downstream effectors leading to programmed cell death.
Caption: Hypothesized apoptotic pathway induced by 3,8-Dimethyl-1,2-naphthoquinone.
This pathway illustrates how the compound could increase intracellular ROS, leading to mitochondrial stress. This stress can decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of initiator caspase-9 and subsequently executioner caspase-3, culminating in apoptosis.[12] The specific protein targets and the precise mechanism would require dedicated biological investigation.
Conclusion and Future Directions
3,8-Dimethyl-1,2-naphthoquinone is a fascinating molecule with a reactive ortho-quinone core and distinct substitution pattern. Its physicochemical properties suggest it is a viable candidate for further investigation in medicinal chemistry. The proposed synthetic route provides a clear and actionable framework for its preparation and characterization.
Based on the extensive literature on related naphthoquinones, this compound holds significant potential as a scaffold for developing novel therapeutic agents, particularly in oncology. Future research should focus on:
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Validating the Proposed Synthesis: Executing the synthesis and fully characterizing the compound to establish a reliable source for biological studies.
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In-depth Biological Evaluation: Screening 3,8-Dimethyl-1,2-naphthoquinone against various cancer cell lines to determine its cytotoxic potency (IC₅₀ values) and selectivity.
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Mechanistic Studies: Investigating its precise mechanism of action, including its ability to generate ROS, inhibit specific enzymes, and modulate apoptotic pathways.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the methyl groups and the aromatic ring to optimize potency and reduce off-target toxicity.
By systematically exploring its chemical and biological properties, the full therapeutic potential of 3,8-Dimethyl-1,2-naphthoquinone can be unlocked, potentially leading to the development of next-generation targeted therapies.
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